1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C16H17N3O3 It is characterized by a pyridazinone core structure, which is a six-membered ring containing two nitrogen atoms and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with a piperidine-4-carboxylic acid derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid
- 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile
- 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid
Uniqueness
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid is unique due to its specific structural features, such as the combination of a pyridazinone core with a piperidine-4-carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1707735-54-3 |
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Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1-(6-oxo-1-phenylpyridazin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H17N3O3/c20-15-7-6-14(17-19(15)13-4-2-1-3-5-13)18-10-8-12(9-11-18)16(21)22/h1-7,12H,8-11H2,(H,21,22) |
InChI Key |
WYLLEVJVQJOBMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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